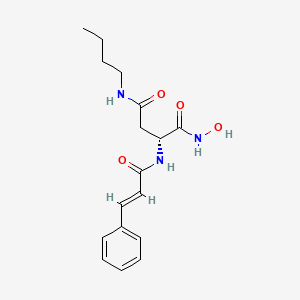
N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide is a small molecular compound with the chemical formula C17H23N3O4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a butyl group, a cinnamamido group, and a hydroxysuccinamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of N4-Butyl-2-cinnamamido intermediate: This step involves the reaction of butylamine with cinnamoyl chloride to form N4-Butyl-2-cinnamamido.
Coupling with N1-hydroxysuccinamide: The intermediate is then coupled with N1-hydroxysuccinamide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amido or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of aminopeptidase N, leading to altered peptide metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: An organic compound used as a reagent for preparing active esters in peptide synthesis.
N4-Butyl-2-cinnamamido: An intermediate in the synthesis of N4-Butyl-2-cinnamamido-N1-hydroxysuccinamide.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H23N3O4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2R)-N'-butyl-N-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C17H23N3O4/c1-2-3-11-18-16(22)12-14(17(23)20-24)19-15(21)10-9-13-7-5-4-6-8-13/h4-10,14,24H,2-3,11-12H2,1H3,(H,18,22)(H,19,21)(H,20,23)/b10-9+/t14-/m1/s1 |
InChI Key |
INBRHSSIAXLSEI-ATWMFIQVSA-N |
Isomeric SMILES |
CCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



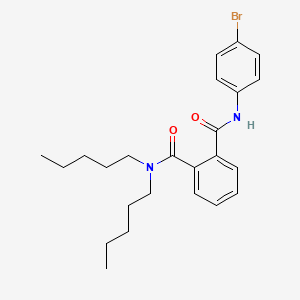
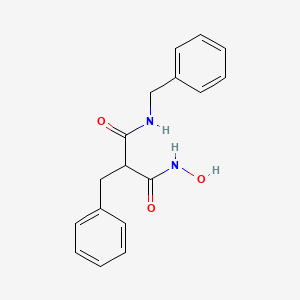
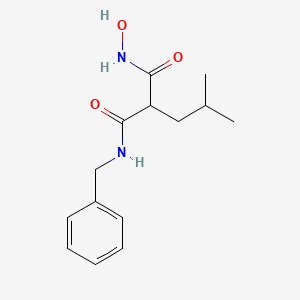
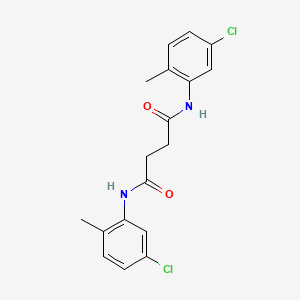


![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)
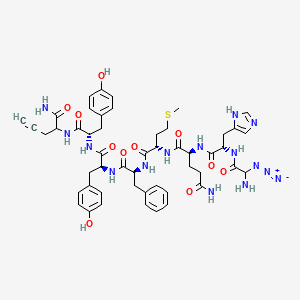
![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
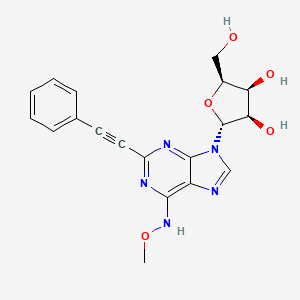
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
